molecular formula C5-H7-N-O B031337 1-Cyano-2-hydroxy-3-butene CAS No. 27451-36-1

1-Cyano-2-hydroxy-3-butene

Cat. No. B031337
CAS RN: 27451-36-1
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyano-2-hydroxy-3-butene involves several steps, including immiscible solvent extraction and high-performance liquid chromatography for purification from natural sources like Crambe abyssinica seed meal. This method improves extraction efficiency and results in higher purity compared to previous methodologies, eliminating the need for time-consuming column chromatography (Niedoborski, Klein, & Wallig, 2001).

Molecular Structure Analysis

Molecular structure analysis of this compound reveals its significance in chemical reactions and potential health-related properties. Although specific studies directly analyzing the molecular structure of crambene were not highlighted, general approaches to understanding such compounds involve spectroscopic methods and computational chemistry to elucidate structural details and reaction mechanisms.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interactions with other compounds and enzymatic conversions within biological systems. These reactions can lead to the formation of different products, which may have unique properties and potential health benefits. For example, its bioactivation by rat liver microsomes to generate products like 1-chloro-3-buten-2-one (CBO) highlights its metabolic pathways and potential toxicological significance (Wang et al., 2018).

Physical Properties Analysis

While the search did not directly return studies focusing solely on the physical properties of this compound, physical properties such as solubility, boiling point, and melting point are crucial for understanding its behavior in different environments and conditions. These properties are often determined through experimental measurements and contribute to the compound's handling and application in research and industry.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other chemicals, stability under various conditions, and its role as a precursor or intermediate in chemical synthesis, are central to its application in pharmaceutical and chemical research. For instance, its reactivity and potential as a cancer chemopreventive compound due to upregulation of detoxifying enzymes in vivo and in vitro demonstrate its chemical and biological significance (Niedoborski, Klein, & Wallig, 2001).

Scientific Research Applications

  • Metabolic Changes and Toxicology : Exposure to CHB leads to time-related metabolic changes in rats, aiding in identifying toxic versus nontoxic metabolites in drug metabolism studies. This makes CHB useful in studying pancreatotoxicity and metabolic changes (Bohus et al., 2009) (Bohus et al., 2009).

  • Synthesis and Reactivity : CHB's derivatives have been studied for their reactivity and synthesis potential. For instance, 3-cyano-2,5-dihydrothiophene-1,1-dioxide is a stable precursor of 2-cyano-1,3-butadiene, which can be used in Diels-Alder reactions (Baraldi et al., 1988) (Baraldi et al., 1988).

  • DNA Adduct Formation and Carcinogenesis : Studies have shown that 3,4-epoxy-1-butene, a related compound, produces N7-guanine adducts in calf thymus DNA, which can be used for human biomonitoring experiments, indicating a potential for DNA damage and contribution to carcinogenesis (Neagu et al., 1995; Tretyakova et al., 1997) (Neagu et al., 1995) (Tretyakova et al., 1997).

  • Glutathione Conjugates and Pharmacological Studies : CHB-induced glutathione conjugates form stable sulfurane intermediates. This finding is significant for pharmacological studies where understanding the metabolic pathways and detoxification mechanisms is crucial (Sharer et al., 1991) (Sharer et al., 1991).

  • Chemical Synthesis and Engine Performance : The chemical has been used in exploring low-temperature oxidation of 1-butene in jet-stirred reactors, which contributes to understanding fuel reactivity predictions in advanced engines (Chen et al., 2020) (Chen et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-hydroxypent-4-enenitrile, also known as 1-Cyano-2-hydroxy-3-butene (CHB), is the mitochondria in liver cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.

Mode of Action

CHB acts as a mitochondrial toxin . It interacts with the mitochondria, causing a reduction in the mitochondrial membrane potential . This interaction leads to changes in the normal functioning of the mitochondria, disrupting energy production and other metabolic processes.

Biochemical Pathways

The disruption of the mitochondrial membrane potential by CHB affects various biochemical pathways. It leads to the induction of apoptosis , a form of programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, and chromatin condensation.

Pharmacokinetics

Given its molecular weight of 9712 , it is likely to have good bioavailability.

Result of Action

The action of CHB results in apoptosis in liver cells . It has been shown to cause liver lesions in CD1 mice . The induction of apoptosis leads to the elimination of damaged or unwanted cells, maintaining cellular homeostasis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHB. For instance, the compound is recommended to be stored at temperatures between 2°C and 8°C , suggesting that temperature can affect its stability. Furthermore, exposure to dust, mist, gas, or vapors of CHB should be avoided , indicating that its form and concentration in the environment can impact its action and potential toxicity.

Safety and Hazards

1-Cyano-2-hydroxy-3-butene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-hydroxypent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLOVRWBLGJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950134
Record name 3-Hydroxypent-4-enenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27451-36-1, 6071-81-4, 7451-85-6
Record name 3-Hydroxy-4-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27451-36-1
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Record name 1-Cyano-2-hydroxy-3-butene
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Record name Butene, (S)-1-cyano-2-hydroxy-3-
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Record name 3-Hydroxypent-4-enenitrile
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Record name 3-hydroxypent-4-enenitrile
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Record name 1-Cyano-2-hydroxy-3-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031339
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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